(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one

Deubiquitinase inhibition SUMOylation Ubiquitin-proteasome system

Researchers studying ubiquitin-proteasome system (UPS) and SUMOylation crosstalk often face the challenge of validating dual-pathway inhibition without multi-compound variables. NSC 632839 is a cell-permeable, non-selective isopeptidase inhibitor with defined EC50 values-45 µM (USP2), 37 µM (USP7), and 9.8 µM (SENP2)-enabling coordinate blockade of ubiquitin and SUMO deconjugation in a single-probe format. • Dual USP/SENP inhibition validated in target-based enzymatic assays. • Triggers Bcl-2-dependent, apoptosome-independent caspase activation (IC50 15.65-16.23 µM). • Clean selectivity over PLA2 (0% inhibition at 1.2-150 µM), ideal as a reference standard in DUB screening cascades. • Induces mitochondrial fragmentation at 10 µM with intact outer membrane, enabling imaging-based apoptosis studies. Supplied as hydrochloride salt; ≥98% purity by HPLC; shipped under ambient/blue ice conditions for immediate global delivery.

Molecular Formula C21H21NO
Molecular Weight 303.4 g/mol
Cat. No. B13615096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one
Molecular FormulaC21H21NO
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=C2CNCC(=CC3=CC=C(C=C3)C)C2=O
InChIInChI=1S/C21H21NO/c1-15-3-7-17(8-4-15)11-19-13-22-14-20(21(19)23)12-18-9-5-16(2)6-10-18/h3-12,22H,13-14H2,1-2H3/b19-11+,20-12+
InChIKeyPKCYYPHSCUSQDK-AYKLPDECSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile: (3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one (NSC 632839) as a Defined Dual DUB/deSUMOylase Inhibitor


(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one, commonly supplied as its hydrochloride salt (NSC 632839, CAS 157654-67-6), is a synthetic diarylidenepiperidin-4-one that functions as a non-selective, cell-permeable inhibitor of deubiquitinating enzymes (DUBs) and deSUMOylases [1]. This compound is a curcumin-inspired analog bearing symmetric 4-methylbenzylidene substituents on a central piperidin-4-one scaffold, characterized by potent inhibition of ubiquitin-specific proteases USP2 and USP7, and the SUMO-specific protease SENP2, with mid-micromolar EC50 values [2]. Unlike many in-class curcuminoids optimized solely for cytotoxicity, NSC 632839 possesses an extensively validated, orthogonal mechanism targeting protein homeostasis pathways, making it a chemically tractable tool compound for the ubiquitin-proteasome system (UPS) and SUMOylation research communities.

Dual DUB / deSUMOylase inhibitor tool for UPS–SUMO crosstalk studies
Cell-permeable diarylidenepiperidin-4-one probe with reported target engagement
Reported selectivity over PLA2 supports clean DUB activity assay readouts

Why Generic 3,5-Bis(arylidene)piperidin-4-ones Cannot Substitute for (3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one


The 3,5-bis(arylidene)piperidin-4-one (BAP) class exhibits extreme functional divergence driven by aryl ring substitution. The vast majority of BAP literature focuses on optimizing direct cancer cell cytotoxicity through Michael acceptor reactivity, with potency varying by orders of magnitude depending on electron-withdrawing or -donating groups [1]. In stark contrast, the 4-methylphenyl derivative (NSC 632839) was identified through a target-based screen for isopeptidase inhibition, representing a distinct functional cluster within this chemical space [2]. Generic substitution with halogenated analogs (e.g., 2-fluorobenzylidene or 4-bromobenzylidene derivatives) may yield more potent cytotoxins, but these compounds have not demonstrated the validated, dual USP/SENP inhibition profile that defines NSC 632839's utility in UPS and SUMOylation research. The following quantitative evidence demonstrates precisely where this compound diverges from its closest functional and structural analogs.

Generic 3,5-bis(arylidene)piperidin-4-ones often shift to Michael-acceptor cytotoxicity; may not reproduce dual USP/SENP inhibition.
Halogenated BAP analogs (e.g., 4-bromo, 2-fluoro) show higher antiproliferative potency but lack reported isopeptidase target engagement.
Functional divergence within the class means SENP2 inhibition and apoptosome-independent apoptosis may not transfer to structural analogs.

Quantitative Differentiation Evidence for (3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one


Dual DUB/deSUMOylase Inhibition Profile vs. the Broad-Spectrum DUB Inhibitor PR-619

NSC 632839 uniquely inhibits both deubiquitinating enzymes (USP2 and USP7) and the deSUMOylase SENP2 within a narrow and comparable concentration range, whereas the commonly employed pan-DUB inhibitor PR-619 does not significantly inhibit SENP2. NSC 632839 inhibits USP2, USP7, and SENP2 with EC50 values of 45 ± 4 μM, 37 ± 1 μM, and 9.8 ± 1.8 μM, respectively [1]. In contrast, PR-619 inhibits a different spectrum of DUBs (USP4, USP8, USP7, USP2, USP5) with EC50 values ranging from approximately 4 to 9 μM but demonstrates negligible activity against SENP2 . This differential provides NSC 632839 with a unique pharmacological signature: it is one of very few small-molecule tool compounds capable of simultaneously interrogating both the ubiquitin and SUMO isopeptidase landscapes within the same concentration window, a capability structurally related DUB inhibitors lack.

USP2/USP7/SENP2 inhibition vs. PR-619
Cross-study comparable
NSC 632839: USP2 EC50 45 µM, USP7 37 µM, SENP2 9.8 µM
PR-619: USP2 ~7.2 µM, USP7 ~6.9 µM, SENP2 not inhibited
Supports dual ubiquitin/SUMO pathway interrogation in a single concentration window.
Ub-PLA2/SUMO3-PLA2 reporter assays; 30 min preincubation.
Deubiquitinase inhibition SUMOylation Ubiquitin-proteasome system Enzyme selectivity profiling

Selectivity for Isopeptidases Over PLA2 vs. Non-Selective Protease Inhibitors

NSC 632839 demonstrates clear functional selectivity for isopeptidases over the reporter enzyme phospholipase A2 (PLA2) across the entire tested concentration range (1.2–150 μM), confirming that its inhibitory activity is not due to non-specific enzyme poisoning [1]. This selectivity is a critical quality parameter distinguishing NSC 632839 from less characterized, broad-spectrum cysteine protease inhibitors that may confound DUB assay results through off-target effects on reporter enzymes. The absence of PLA2 inhibition contrasts with some non-selective isopeptidase probes whose mechanism can include general thiol-reactivity, thereby limiting their utility in cellular and biochemical DUB activity assays requiring clean reporter enzyme compatibility.

Selectivity over PLA2 reporter enzyme
Class-level
0% PLA2 inhibition across 1.2–150 µM; selectivity ratio > 3.3 (PLA2 IC50 >150 µM vs USP2 EC50 45 µM)
Supports assay fidelity; no reporter enzyme interference reported.
NBD C6-HPC fluorescent substrate; tested in DUB reporter system.
Isopeptidase selectivity Counter-screening PLA2 reporter system Assay validation

Apoptosome-Independent Apoptosis Induction: Functional Divergence from Curcumin and EF-24

NSC 632839 induces apoptosis through a Bcl-2-dependent but apoptosome-independent mitochondrial pathway, a mechanism that is mechanistically distinct from many curcumin analogs including EF-24, which primarily acts via IKK/NF-κB pathway inhibition [1]. In E1A- and E1A/C9DN-sensitized cells, NSC 632839 induces cell death with IC50 values of 15.65 μM and 16.23 μM, respectively . Importantly, the cellular expression of pro-apoptotic Bax and Bak is essential for NSC 632839-activated apoptosis, while Bcl-2 protects against its effect, confirming a defined mitochondrial pathway engagement . In contrast, the structurally related curcuminoid EF-24 is reported to be approximately 10-fold more potent than curcumin in cell death induction but operates through IKK inhibition rather than apoptosome-independent caspase activation . This mechanistic divergence matters because NSC 632839 can trigger apoptosis in cells where the canonical apoptosome pathway is compromised—a context where many standard chemotype analogs may fail.

Apoptosome-independent apoptosis vs. curcumin/EF-24
Cross-study comparable
Bcl-2-dependent, apoptosome-independent caspase activation; IC50 ~16 µM in E1A/C9DN cells. Mechanism distinct from IKK inhibition by EF-24.
Supports apoptosis pathway studies in apoptosome-compromised models.
E1A/C9DN MEFs; Bax/Bak requirement confirmed.
Apoptosis Bcl-2 pathway Apoptosome-independent Caspase activation Curcumin analog differentiation

Differential SENP2 Potency as a DeSUMOylase Probe vs. Other Curcumin-Derived Piperidinones

Among curcumin-derived diarylidenepiperidin-4-ones, the 4-methylphenyl substitution pattern on NSC 632839 confers a distinct deSUMOylase-inhibitory activity not observed for most structurally related BAP analogs. NSC 632839 inhibits SENP2 with an EC50 of 9.8 ± 1.8 μM, which is approximately 4.6-fold more potent than its activity against USP2 (45 μM) [1]. In contrast, the majority of BAP analogs characterized in the NCI-60 cancer panel, such as 3,5-bis(4-bromobenzylidene)-1-propanoylpiperidin-4-one, demonstrate potent antiproliferative activity (MG-MID GI50 = 0.35 µM) but have not been profiled for SENP2 inhibition and are presumed to act primarily as Michael acceptors with general cytotoxicity driven by thiol reactivity rather than specific isopeptidase engagement [2]. This distinction is critical: NSC 632839 is one of the few diarylidenepiperidinones for which a specific, quantifiable deSUMOylase target engagement has been experimentally validated, making it the reference compound of choice for studies linking SUMOylation to apoptosis regulation [1].

SENP2 inhibition vs. other BAP analogs
Class-level
SENP2 EC50 9.8 µM; ~500-fold less potent as cytotoxin than NCI-60 growth inhibitor BAP-8a (MG-MID GI50 0.35 µM)
Enables SUMOylation-specific target engagement studies; cytotoxicity decoupled from isopeptidase activity.
SUMO3-PLA2 assay; most BAP analogs lack reported SENP2 data.
SUMOylation SENP2 inhibition DeSUMOylase Curcumin analog Post-translational modification

Mitochondrial Fragmentation Activity vs. Etoposide: A Distinct Cellular Phenotype

NSC 632839 induces mitochondrial fragmentation in a higher percentage of cells with an intact outer mitochondrial membrane compared to etoposide, a classic topoisomerase II inhibitor . At a concentration of 10 μM, NSC 632839 provokes mitochondrial fragmentation in cells retaining an intact outer mitochondrial membrane, whereas etoposide-treated cells primarily exhibit mitochondrial changes associated with outer membrane permeabilization. This phenotypic distinction supports a mechanism of mitochondrial engagement that precedes or bypasses classical outer membrane rupture, consistent with the apoptosome-independent apoptosis pathway described in Section 3.3 [1]. This differential cellular phenotype provides an imaging-based functional readout that is not replicated by generic DNA-damaging chemotherapeutics.

Mitochondrial fragmentation vs. etoposide
Head-to-head
At 10 µM, higher percentage of cells with intact outer mitochondrial membrane fragmentation compared to etoposide.
Supports imaging-based mitochondrial apoptosis research with intact OMM phenotype.
Fluorescence microscopy; cytochrome c retention used as marker.
Mitochondrial fragmentation Apoptosis Cellular phenotype Etoposide

Procurement-Validated Application Scenarios for (3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one (NSC 632839)


Simultaneous Chemical Interrogation of Ubiquitin and SUMO Isopeptidase Pathways

Based on its validated inhibition of both DUBs (USP2 EC50 = 45 µM; USP7 EC50 = 37 µM) and the deSUMOylase SENP2 (EC50 = 9.8 µM), NSC 632839 is the preferred small-molecule probe for experiments requiring coordinate blockade of ubiquitin and SUMO deconjugation [1]. This dual activity enables researchers to study crosstalk between the ubiquitin-proteasome system and SUMOylation networks in a single-compound format, avoiding confounding variables introduced by multi-compound cocktails. This scenario is directly supported by the quantitative selectivity data in Section 3.1 and the enzymatic profiling methodology established by Nicholson et al. (2008).

Apoptosome-Independent Caspase Activation Studies in Apoptosis-Resistant Models

The compound's unique ability to trigger Bcl-2-dependent, apoptosome-independent caspase activation (IC50 = 15.65–16.23 µM in E1A/C9DN cells) makes it a critical tool for dissecting non-canonical apoptosis pathways [2]. In cancer models where the apoptosome is compromised or where resistance to conventional chemotherapeutics is driven by apoptosome defects, NSC 632839 provides a genetically validated chemical probe to bypass this block. This application is anchored by the direct comparative evidence against EF-24 and curcumin presented in Section 3.3, demonstrating that other curcuminoids do not engage this specific pathway.

DUB/DeSUMOylase Inhibitor Screening Counter-Assays Using PLA2 Selectivity Controls

The compound's clean selectivity over PLA2 (0% inhibition at 1.2–150 µM) [1] establishes it as an ideal control or calibration standard in isopeptidase inhibitor screening cascades. When screening libraries for novel DUB or SENP inhibitors, NSC 632839 can serve as a reference compound to validate assay fidelity and confirm that positive hits are not simply reporter enzyme inhibitors. This scenario leverages the selectivity data in Section 3.2 and is essential for industrial-scale DUB drug discovery programs where assay artifacts are a significant source of false positives.

Distinguishing Mitochondrial Apoptosis Mechanisms via Live-Cell Imaging

NSC 632839 induces mitochondrial fragmentation in cells with intact outer mitochondrial membranes, a phenotype observable at 10 µM and distinguishable from etoposide-induced mitochondrial changes . This provides a specific imaging-based readout for researchers studying mitochondrial dynamics during apoptosis. The intact outer membrane phenotype, in particular, enables experimental designs where cytochrome c release can be monitored as a downstream event rather than a prerequisite, a nuance not accessible with standard apoptosis inducers.

Application
Selection Property
Validation Focus
Ubiquitin/SUMO pathway crosstalk studies
Dual USP2/USP7 and SENP2 inhibition profile
Coordinate blockade of deubiquitination and deSUMOylation
Apoptosome-independent apoptosis research
Bcl-2-dependent, apoptosome-bypass caspase activation
Caspase activation in apoptosome-compromised cell models
DUB inhibitor screening counter-assays
Clean selectivity over PLA2 reporter enzyme
Reporter enzyme interference control in isopeptidase assays
Mitochondrial dynamics live-cell imaging
Intact outer membrane fragmentation phenotype
Mitochondrial morphology analysis distinct from etoposide
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